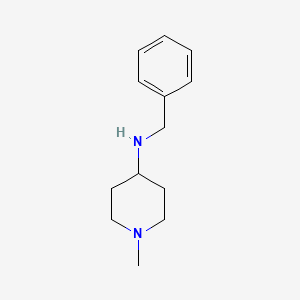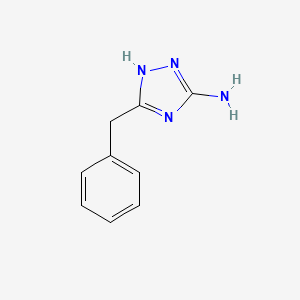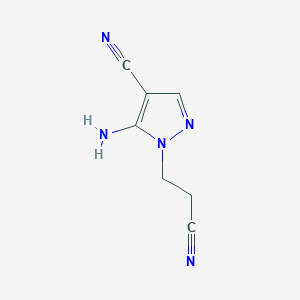
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including structures similar to 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, often involves multistep chemical processes. For example, the synthesis of related pyridazinone compounds can be achieved through Friedel-Crafts acylation, cyclization of intermediary keto acids with hydrazine hydrate, and subsequent reactions with various reagents to introduce different substituents into the pyridazinone core (Soliman & El-Sakka, 2011). These methodologies highlight the versatility of pyridazinone synthesis, providing a foundation for the synthesis of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone.
Molecular Structure Analysis
Molecular structure analysis of pyridazinone derivatives, such as 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, focuses on understanding the arrangement of atoms within the molecule. Studies on similar compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, revealing intra- and intermolecular hydrogen bonding and π-π interactions that stabilize the molecular and crystal structure (Balderson et al., 2007).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, reflecting their rich chemical properties. For instance, reactions with bromine or sulfuryl chloride can lead to halogenated derivatives, illustrating the compound's reactivity towards electrophilic halogenation (Schober & Kappe, 1990). Additionally, pyridazinones can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents and the synthesis of polysubstituted derivatives (Pattison et al., 2009).
Applications De Recherche Scientifique
Herbicide Action
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives, similar to pyrazon, act as inhibitors of the Hill reaction and photosynthesis in plants. This mechanism is pivotal for their phytotoxicity, a property leveraged in herbicide development. For instance, the pyridazinone compound 6706, derived from pyrazon, inhibits chloroplast development and is resistant to metabolic detoxification in plants, making it significantly more effective than its precursor (Hilton et al., 1969).
Antihypertensive Properties
Pyridazinone derivatives, including 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have shown potential as antihypertensive agents. These compounds, especially those with substitutions on the pyridone ring, exhibit activity as potassium channel activators, which can be beneficial in managing hypertension (Bergmann & Gericke, 1990).
Synthesis of Polyfunctional Systems
Pyridazinone scaffolds are useful in creating diverse polyfunctional systems through sequential nucleophilic substitution processes. These processes enable the synthesis of various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery (Pattison et al., 2009).
Anticancer Activity
Recent research has also explored the synthesis of new pyridazinone derivatives with potential anticancer activity. These compounds, tested for their efficacy in inhibiting various cancer cell lines, have been evaluated for their role as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015).
Crop Protection
In the context of crop protection, pyridazinone derivatives have been integral in the development of herbicides and insecticides. Their nucleophilic displacement chemistry makes them suitable for synthesizing biologically active pyridazines, highlighting their significance in agriculture (Stevenson et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDGSEAYARKYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352001 |
Source


|
| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
CAS RN |
692749-93-2 |
Source


|
| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)





![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)


